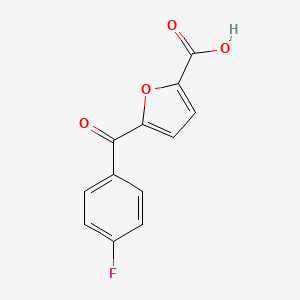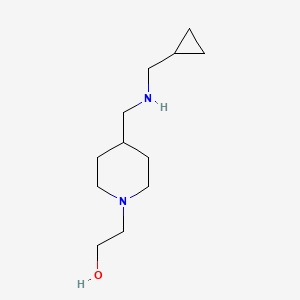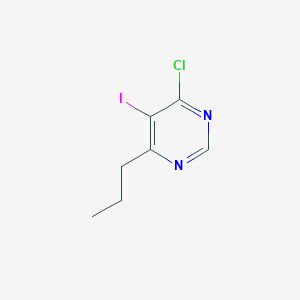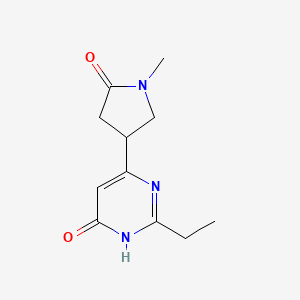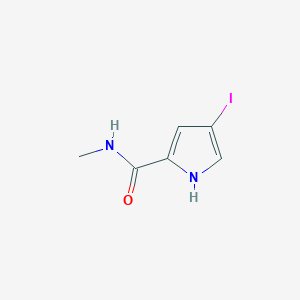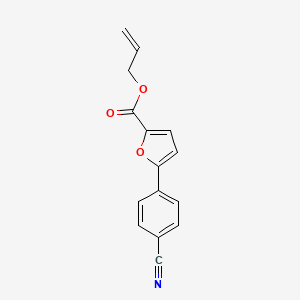
Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-Fluorofenil)-4-hidroxi-tiazol-5-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la familia de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura cíclica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-(4-Fluorofenil)-4-hidroxi-tiazol-5-carboxilato de etilo generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como la 4-fluoroanilina, el bromoacetato de etilo y la tiourea.
Formación del anillo de tiazol: El paso clave implica la ciclización de los compuestos intermedios para formar el anillo de tiazol. Esto se logra haciendo reaccionar la 4-fluoroanilina con bromoacetato de etilo en presencia de una base como el carbonato de potasio para formar un intermedio. Este intermedio luego se hace reaccionar con tiourea en condiciones de reflujo para formar el anillo de tiazol.
Hidroxilación: El paso final implica la introducción del grupo hidroxilo en la posición 4 del anillo de tiazol. Esto se puede lograr a través de varios métodos, incluidas las reacciones de oxidación utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Métodos de Producción Industrial
La producción industrial de 2-(4-Fluorofenil)-4-hidroxi-tiazol-5-carboxilato de etilo sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo, sistemas automatizados y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(4-Fluorofenil)-4-hidroxi-tiazol-5-carboxilato de etilo sufre diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo utilizando agentes oxidantes como el trióxido de cromo o el permanganato de potasio.
Reducción: El compuesto puede sufrir reacciones de reducción para formar alcoholes o aminas correspondientes utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución aromática nucleofílica, donde el átomo de flúor es reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Trióxido de cromo, permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Aminas, tioles, hidruro de sodio.
Productos Principales Formados
Oxidación: Formación de derivados de carbonilo.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de tiazol sustituidos.
Aplicaciones Científicas De Investigación
El 2-(4-Fluorofenil)-4-hidroxi-tiazol-5-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, incluidos los productos farmacéuticos y los agroquímicos.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores debido a sus características estructurales únicas.
Medicina: Se explora su potencial para propiedades terapéuticas, incluidas las actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y tintes, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción del 2-(4-Fluorofenil)-4-hidroxi-tiazol-5-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías inflamatorias.
Vías Involucradas: El compuesto puede afectar varias vías celulares, incluidas las relacionadas con la inflamación, la proliferación celular y la apoptosis. Su interacción con estas vías puede conducir a efectos terapéuticos, como la reducción de la inflamación o la inhibición del crecimiento de células cancerosas.
Comparación Con Compuestos Similares
El 2-(4-Fluorofenil)-4-hidroxi-tiazol-5-carboxilato de etilo se puede comparar con otros compuestos similares para destacar su singularidad:
Compuestos Similares: Compuestos como el 2-(4-fluorofenil)-4-hidroxi-tiazol y el 2-(4-clorofenil)-4-hidroxi-tiazol comparten similitudes estructurales.
Singularidad: La presencia del grupo éster etílico y el patrón de sustitución específico en el anillo de tiazol hacen que el 2-(4-Fluorofenil)-4-hidroxi-tiazol-5-carboxilato de etilo sea único. Esta estructura única contribuye a su reactividad química distinta y sus potenciales actividades biológicas.
Propiedades
Fórmula molecular |
C12H10FNO3S |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10FNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-3-5-8(13)6-4-7/h3-6,15H,2H2,1H3 |
Clave InChI |
FPLQXRZLRODTMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)
